2-Cyclohexylidenebutanenitrile
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Overview
Description
2-Cyclohexylidenebutanenitrile is an organic compound characterized by a cyclohexylidene group attached to a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylidenebutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidenebutanenitrile undergoes several types of chemical reactions:
Hydrolysis: Both acidic and basic hydrolysis of nitriles result in the formation of carboxylic acids.
Reduction: Reduction of nitriles using lithium aluminum hydride produces primary amines.
Grignard Reaction: Reaction with Grignard reagents forms imine salts, which can be hydrolyzed to ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Grignard Reaction: Grignard reagents such as methylmagnesium bromide.
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
2-Cyclohexylidenebutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenebutanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
2-Cyclohexylidenebutanenitrile can be compared with other nitriles such as:
- Butanenitrile
- Cyclohexanecarbonitrile
- 2-Methylcyclohexanecarbonitrile
Uniqueness
This compound is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.
Properties
IUPAC Name |
2-cyclohexylidenebutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXRNOLFMAWCHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CCCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303873 |
Source
|
Record name | 2-cyclohexylidenebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53153-77-8 |
Source
|
Record name | NSC163147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclohexylidenebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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